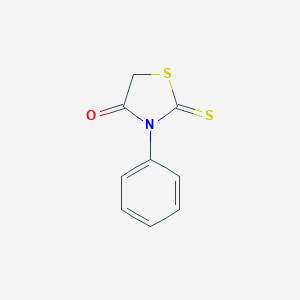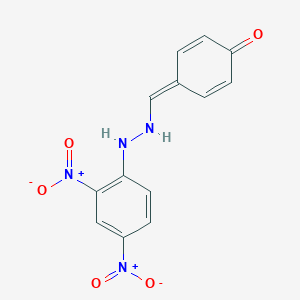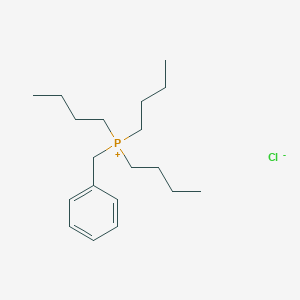
3-Fenilrodanina
Descripción general
Descripción
3-Phenylrhodanine is a heterocyclic compound with the molecular formula C9H7NOS2. It features a thiazolidine ring with a phenyl group attached to the third carbon and a thioxo group at the second carbon. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry .
Aplicaciones Científicas De Investigación
3-Phenylrhodanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
Mode of Action
The mode of action of 3-Phenylrhodanine is also not well-understood at this time. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes at the cellular or molecular level. Without knowledge of the specific targets of 3-phenylrhodanine, it is difficult to provide a detailed explanation of its mode of action .
Biochemical Pathways
The biochemical pathways affected by 3-Phenylrhodanine are currently unknown. Given the lack of information on its targets and mode of action, it is challenging to predict which pathways might be impacted by this compound
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 3-Phenylrhodanine is currently unknown .
Result of Action
Without more information on its targets, mode of action, and affected biochemical pathways, it is difficult to describe the specific effects of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3-Phenylrhodanine. These factors can include temperature, pH, presence of other chemicals, and biological factors such as the presence of certain enzymes or proteins . .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction.
Cellular Effects
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is important to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed that the compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is speculated that the compound could interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is believed that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Phenylrhodanine can be synthesized through various methods. One common approach involves the reaction of phenyl isothiocyanate with thioglycolic acid in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of 3-Phenylrhodanine .
Industrial Production Methods: In industrial settings, the synthesis of 3-Phenylrhodanine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylrhodanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazolidinones.
Comparación Con Compuestos Similares
Rhodanine: Similar in structure but lacks the phenyl group.
Thiazolidine-2,4-dione: Contains a thiazolidine ring but with different substituents.
Thiazol-4-one: Another thiazole derivative with distinct chemical properties.
Uniqueness: 3-Phenylrhodanine is unique due to its phenyl group, which enhances its biological activity and makes it a versatile compound in medicinal chemistry. Its ability to undergo various chemical reactions and its broad spectrum of biological activities set it apart from other similar compounds .
Propiedades
IUPAC Name |
3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRWEKGUWZINTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061706 | |
| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1457-46-1 | |
| Record name | 3-Phenylrhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylrhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylrhodanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Thiazolidinone, 3-phenyl-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylrhodanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLRHODANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJZ2D15FXC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the thermal stability of 3-phenylrhodanine?
A1: 3-Phenylrhodanine undergoes thermal rearrangement in the presence of air. This process involves the homolytic cleavage of (C—S) and (C—N) bonds, leading to a series of reactions such as hydrogen abstractions, coupling, and cyclization. The products formed from the pyrolysis of 3-phenylrhodanine include carbon disulfide (CS2), carbon monoxide (CO), hydrogen sulfide (H2S), ammonia (NH3), aniline, dibenzylamine, tribenzylamine, thioglycolic acid, phenyl isothiocyanate, bibenzyl, stilbene, p-aminoacetophenone, thiocarbanilide, 2-thioxoindole, and 2,3,4,5-tetraphenylthiophene. []
Q2: How does the structure of 3-phenylrhodanine influence its reactivity with diazo compounds?
A2: The reactivity of 3-phenylrhodanine with diazo compounds depends on the specific diazo reagent and reaction conditions. Diazomethane reacts with 5-benzylidene-3-phenylrhodanine at the exocyclic C=C bond, yielding both spirocyclopropane derivatives and C-methylated products. [] Similarly, phenyldiazomethane forms spirocyclopropane derivatives via reaction at the C=C bond. [] In contrast, diphenyldiazomethane reacts selectively with the C=S group, resulting in the formation of 2-(diphenylmethylidene)-1,3-thiazolidine through a [2+3] cycloaddition and subsequent extrusion reactions. []
Q3: Has the reaction of 3-phenylrhodanine with thiocarbonyl ylides been explored?
A3: Yes, studies have investigated the chemoselectivity of [2+3]-cycloadditions between thiocarbonyl ylides and 5-benzylidene-3-phenylrhodanine. Interestingly, the reaction outcome is dependent on the nature of the thiocarbonyl ylide. While aromatic thiocarbonyl ylides predominantly add to the C=C bond, aliphatic versions exclusively react with the exocyclic C=C bond, forming spirocyclic tetrahydrothiophene derivatives. []
Q4: Have computational methods been used to understand the reactivity of 3-phenylrhodanine?
A4: Density functional theory (DFT) calculations have been employed to elucidate the reaction mechanisms of 5-benzylidene-3-phenylrhodanine with different diazo compounds. These studies have provided insights into the chemoselectivity observed with diazomethane, phenyldiazomethane, and diphenyldiazomethane. []
Q5: What synthetic strategies have been used to prepare derivatives of 3-phenylrhodanine?
A5: 3-Phenylrhodanine and its derivatives can be synthesized through condensation reactions with various aldehydes. For example, reactions with pyridine and quinoline aldehydes [], as well as trialdehydes containing a 1,3,5-triazine ring [], have been reported. These reactions typically proceed under acidic conditions, yielding crystalline, colored condensation products. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















